[1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
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Overview
Description
[1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol: is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, benzothiazole derivatives, including this compound, are studied for their potential as enzyme inhibitors and antimicrobial agents. They have shown promise in inhibiting the growth of certain bacteria and fungi .
Medicine: Medically, this compound is being explored for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being investigated for its role in developing new anticancer drugs .
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation .
Mechanism of Action
The mechanism of action of [1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it effective against various pathogens and cancer cells .
Comparison with Similar Compounds
- N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
- 2,4-Disubstituted thiazoles
- Pyrrolidine derivatives
Uniqueness: What sets [1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its methanol group, in particular, allows for additional hydrogen bonding, enhancing its interaction with biological targets .
This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines
Properties
Molecular Formula |
C14H17ClN2O2S |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C14H17ClN2O2S/c1-19-11-5-4-10(15)13-12(11)16-14(20-13)17-6-2-3-9(7-17)8-18/h4-5,9,18H,2-3,6-8H2,1H3 |
InChI Key |
HWNIOCNRRGOFNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCCC(C3)CO |
Origin of Product |
United States |
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